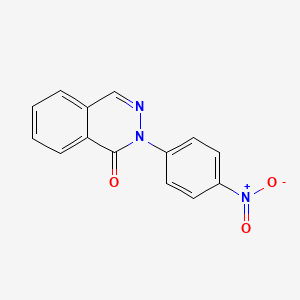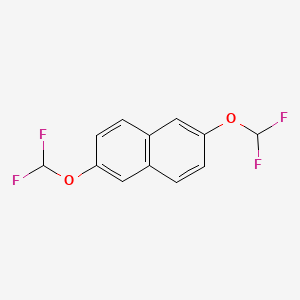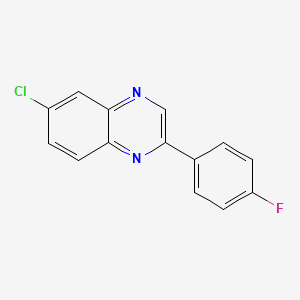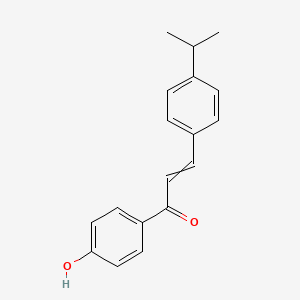
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, a tetrahydropyran ring, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through nucleophilic substitution reactions, where the appropriate tetrahydropyran derivative reacts with the chlorinated quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine: A similar compound with a different substitution pattern, showing selective kinase inhibition.
Tetrahydro-2H-pyran-4-amine: A simpler compound with a tetrahydropyran ring, used as a building block in organic synthesis.
Uniqueness
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and research.
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-chloro-N-(oxan-4-yl)quinazolin-4-amine |
InChI |
InChI=1S/C13H14ClN3O/c14-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-18-8-6-9/h1-4,9H,5-8H2,(H,15,16,17) |
InChI Key |
LGDQTOKZVJDZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)






![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)

![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)

![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)
